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Introduction
The ability to map synaptic connections is fundamental to understanding the nervous system in

both health and disease. Rabies virus (RV) has become an invaluable tool for neuroscientists

due to its natural propensity for retrograde transport across synapses.[1][2] A key player in this

process is the rabies virus glycoprotein (G), which mediates both the initial infection of axon

terminals and the subsequent trans-synaptic spread.[2][3] By engineering RV to lack the G

gene (RVΔG), researchers have created a powerful system for monosynaptic retrograde

tracing, allowing for the precise identification of neurons directly presynaptic to a targeted cell

population.[2][4][5] This document provides detailed application notes and protocols for utilizing

RVG-based systems for retrograde neuronal tracing.

Principle of Monosynaptic Retrograde Tracing
The monosynaptic tracing system is a sophisticated method that allows for the mapping of

direct inputs to a specific, genetically-defined population of "starter" neurons.[4][5] This is

achieved by using a G-deleted rabies virus (RVΔG), which is replication-competent but spread-

deficient.[6] To enable and control the tracing process, two components are introduced into the

target brain region:
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Helper Adeno-Associated Viruses (AAVs): These viruses are used to deliver two crucial

genes to the starter neurons:

TVA (Avian Tumor Virus Receptor A): This receptor is not naturally present in mammalian

cells. Its expression renders the starter neurons uniquely susceptible to infection by a

rabies virus pseudotyped with the EnvA envelope protein.[4][7]

Rabies Virus Glycoprotein (G): This protein is provided "in trans" to the starter neurons.

It will be incorporated into the new RVΔG virions produced within these cells, enabling

them to cross the synapse to presynaptic neurons.[2][4]

Modified Rabies Virus (RVΔG): This virus is engineered to lack the G gene and is coated

with the EnvA protein, which specifically binds to the TVA receptor.[4][7] The virus also

carries a fluorescent reporter gene (e.g., EGFP, mCherry) for visualization of infected

neurons.

The experimental timeline involves first injecting the helper AAVs to allow for expression of TVA

and G in the starter neurons. This is followed by a second injection of the EnvA-pseudotyped

RVΔG. The RVΔG can only infect the TVA-expressing starter cells. Once inside, the virus

replicates, incorporates the G protein supplied by the helper AAV, and travels retrogradely to

infect the presynaptic partners of the starter cells. Because these presynaptic neurons do not

express G, the virus is trapped, limiting the tracing to a single synaptic step.[2]

Data Presentation
Quantitative analysis is crucial for interpreting rabies virus-based tracing experiments.[8][9] The

following tables provide examples of how to structure quantitative data for clarity and

comparison.

Table 1: Viral Vector Preparations
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Viral Vector Promoter
Transgene(
s)

Serotype/Ps
eudotype

Titer
(GC/mL or
TU/mL)

Source

AAV-Helper-1 EF1α-DIO TVA-mCherry AAV9
1.2 x 10¹³

GC/mL
In-house

AAV-Helper-2 EF1α-DIO RVG AAV9
1.5 x 10¹³

GC/mL
In-house

RV-Tracer - EGFP EnvA
5.0 x 10⁸

TU/mL
In-house

GC: Genome Copies; TU: Transducing Units

Table 2: Stereotaxic Injection Parameters for a Mouse Model

Parameter Helper AAV Injection Rabies Virus Injection

Target Brain Region
Medial Prefrontal Cortex

(mPFC)

Medial Prefrontal Cortex

(mPFC)

Coordinates (from Bregma) AP: +1.8, ML: ±0.4, DV: -2.5 AP: +1.8, ML: ±0.4, DV: -2.5

Injection Volume (nL) 300 300

Infusion Rate (nL/min) 50 50

Wait Time Post-Infusion (min) 10 10

Time Between Injections - 14 days

Time to Perfusion - 7 days post-RV injection

Table 3: Quantification of Labeled Neurons
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Brain Region of
Input

Number of Labeled
Neurons (Mean ±
SEM, n=5)

Percentage of Total
Inputs

Convergence Index
(Inputs/Starter Cell)

Contralateral mPFC 345 ± 42 28.1% 1.73

Basolateral Amygdala 289 ± 35 23.5% 1.45

Ventral Hippocampus 212 ± 28 17.3% 1.06

Paraventricular

Thalamus
188 ± 21 15.3% 0.94

Ventral Tegmental

Area
125 ± 15 10.2% 0.63

Other 69 ± 9 5.6% 0.35

Total Starter Cells

(mPFC)
200 ± 18 - -

Experimental Protocols
Protocol 1: Helper AAV Production and Purification
This protocol provides a general overview for producing high-titer AAVs.

Materials:

HEK293T cells

AAV transfer plasmid (containing DIO-TVA-mCherry or DIO-RVG)

pHelper plasmid

AAV Rep/Cap plasmid (e.g., for serotype 9)

Polyethylenimine (PEI)

DMEM with 10% FBS, 1% Penicillin/Streptomycin
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Opti-MEM

DNase I

Iodixanol or AAV purification columns

Procedure:

Transfection: Plate HEK293T cells in 15 cm dishes to reach 70-80% confluency. Prepare a

DNA-PEI mixture in Opti-MEM with the transfer, helper, and Rep/Cap plasmids. Add the

mixture to the cells and incubate for 72 hours.

Harvest and Lysis: Harvest the cells and lyse them using a series of freeze-thaw cycles.

Nuclease Treatment: Treat the lysate with DNase I to remove contaminating DNA.

Purification: Purify the AAV particles using an iodixanol density gradient ultracentrifugation or

an AAV affinity chromatography column.

Titer Determination: Determine the viral titer (genome copies/mL) using qPCR.

Protocol 2: EnvA-Pseudotyped RVΔG Production
Note: This protocol requires Biosafety Level 2 (BSL-2) containment.

Materials:

BHK-B19G cells (BHK cells stably expressing RVG)

pSADΔG-EGFP(EnvA) plasmid

Plasmids for rabies N, P, and L proteins

Lipofectamine 2000 or similar

DMEM with 5% FBS

Procedure:
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Virus Rescue: Transfect HEK293T cells with pSADΔG-EGFP(EnvA) and the N, P, and L

plasmids to rescue the initial virus.

Amplification: Harvest the supernatant and use it to infect BHK-B19G cells. These cells will

provide the RVG in trans to amplify the virus.

Concentration: Concentrate the viral supernatant by ultracentrifugation.

Titer Determination: Determine the titer (transducing units/mL) by infecting HEK293-TVA

cells and counting the number of fluorescent cells.

Protocol 3: Stereotaxic Surgery and Viral Injection
All animal procedures must be approved by the relevant institutional animal care and use

committee.

Materials:

Stereotaxic apparatus

Anesthesia system

Microinjection pump with glass micropipettes

Surgical drill

Viral vectors

Procedure:

Anesthesia and Mounting: Anesthetize the mouse and secure it in the stereotaxic frame.

Craniotomy: Expose the skull and drill a small burr hole over the target coordinates.

Helper AAV Injection: Lower the micropipette containing the AAV helper virus mixture to the

target depth. Infuse the virus at a slow rate (e.g., 50 nL/min). After infusion, leave the pipette

in place for 10 minutes before slowly retracting it.

Incubation: Allow 2-3 weeks for robust expression of TVA and RVG.
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Rabies Virus Injection: Perform a second surgery to inject the EnvA-pseudotyped RVΔG into

the same coordinates.

Tracing Period: Allow 7 days for retrograde transport of the rabies virus.

Perfusion and Tissue Processing: Deeply anesthetize the animal and perfuse transcardially

with PBS followed by 4% paraformaldehyde. Dissect the brain and process for histology and

imaging.

Mandatory Visualizations
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Caption: Workflow for monosynaptic retrograde tracing using rabies virus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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